

Investigating the pharmacology and toxicology of 7-Angeloylretronecine

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Compound of Interest		
Compound Name:	7-Angeloylretronecine	
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7-Angeloylretronecine: A Pharmacological and Toxicological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific data specifically detailing the pharmacology and toxicology of **7-angeloylretronecine** are limited in publicly accessible literature. This guide provides a comprehensive overview based on the known characteristics of its chemical class, the pyrrolizidine alkaloids (PAs), particularly those of the retronecine type.

Introduction

7-Angeloylretronecine is a naturally occurring pyrrolizidine alkaloid (PA) identified in plant species such as Alkanna orientalis[1]. PAs are a large group of heterocyclic nitrogen compounds produced by plants as a defense mechanism. While some PAs have shown potential pharmacological activities, many are recognized for their significant toxicity in humans and animals. This document aims to provide a detailed technical overview of the known and inferred pharmacology and toxicology of **7-angeloylretronecine**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties



Property	Value	Source
Molecular Formula	C13H19NO3	PubChem[2]
Molecular Weight	237.29 g/mol	PubChem[2]
IUPAC Name	(7R)-7-({[(2Z)-2-methylbut-2-enoyl]oxy}methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-6-ol	PubChem
Synonyms	7-Angelyl retronecine	PubChem[2]
CAS Number	125332-91-0	PubChem

Pharmacology

While specific studies on the pharmacological effects of **7-angeloylretronecine** are not readily available, research on the broader class of pyrrolizidine alkaloids and extracts from plants containing them suggests potential biological activities. It is important to note that these potential therapeutic effects are often overshadowed by the significant toxicity of many PAs.

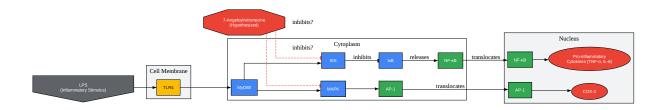
Potential Anti-Inflammatory Activity

Natural products are a rich source of compounds with anti-inflammatory properties. Some plant extracts containing PAs have been traditionally used for conditions that may have an inflammatory component. The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway:

A potential mechanism for the anti-inflammatory activity of compounds like PAs could involve the inhibition of pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades. These pathways are central to the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).





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Caption: Hypothesized anti-inflammatory mechanism of **7-Angeloylretronecine**.

Potential Anticancer Activity

Certain natural compounds, including some alkaloids, have been investigated for their anticancer properties. These effects can be attributed to various mechanisms, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. Extracts of Alkanna orientalis have been reported to exhibit cytotoxic activity against cancer cell lines, though this activity has been primarily linked to its phenolic and flavonoid content.

Toxicology

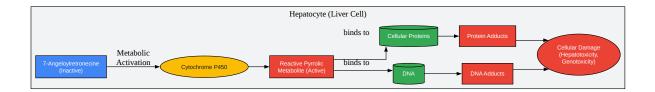
The toxicology of 1,2-unsaturated pyrrolizidine alkaloids, the class to which **7-angeloylretronecine** belongs, is well-documented. The primary concern is their potent hepatotoxicity, which can lead to serious and life-threatening liver damage.

Mechanism of Toxicity: Bioactivation

PAs themselves are relatively non-toxic. However, they undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process converts the PA into a highly



reactive pyrrolic ester. These reactive metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and cytotoxicity.



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Caption: Bioactivation and toxic mechanism of pyrrolizidine alkaloids.

Hepatotoxicity

The primary toxic effect of PAs is on the liver. Ingestion of PAs can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. This condition is characterized by the blockage of the small veins in the liver, leading to liver damage. Chronic exposure to low levels of PAs can result in liver cirrhosis and liver cancer.

Genotoxicity and Carcinogenicity

The reactive pyrrolic metabolites of PAs are alkylating agents that can form adducts with DNA. This can lead to DNA damage, mutations, and chromosomal aberrations. Consequently, many PAs are considered genotoxic and are classified as potential human carcinogens.

Quantitative Toxicological Data

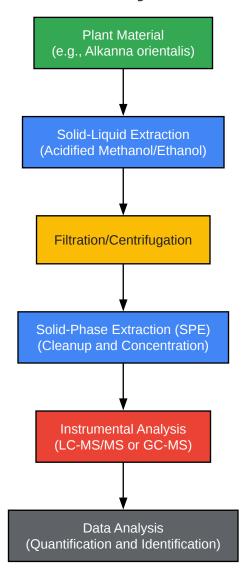
Specific quantitative toxicological data for **7-angeloylretronecine**, such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) for cytotoxicity, are not available in the reviewed literature.

Experimental Protocols



Detailed experimental protocols for studying the pharmacology and toxicology of a specific compound like **7-angeloylretronecine** would involve a range of in vitro and in vivo assays. Below is a generalized protocol for the extraction and analysis of pyrrolizidine alkaloids from plant material, which is a fundamental first step in its investigation.

General Workflow for PA Analysis



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Caption: General workflow for the analysis of pyrrolizidine alkaloids.

Detailed Protocol: Extraction and Analysis of PAs by SPE-LC-MS/MS



This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in plant matrices.

- 1. Sample Preparation and Extraction:
- Weigh approximately 2 grams of homogenized, dried plant material into a centrifuge tube.
- Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).
- Extract the sample in an ultrasonic bath for 15-30 minutes at room temperature.
- Centrifuge the sample at approximately 3800 x g for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of extraction solution.
- Combine the supernatants.
- 2. Extract Neutralization and Cleanup (Solid-Phase Extraction SPE):
- Neutralize the combined extracts to a pH of approximately 7 using an appropriate basic solution (e.g., 2.5% ammonia solution).
- Condition an SPE cartridge (e.g., C18) with methanol followed by water.
- Load the neutralized extract onto the SPE cartridge.
- Wash the cartridge with a polar solvent (e.g., water) to remove interferences.
- Elute the PAs from the cartridge with a less polar solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.



- Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).
- o Mobile Phase B: Acetonitrile or methanol with the same modifier.
- Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-toproduct ion transitions for 7-angeloylretronecine and other target PAs.

Conclusion and Future Directions

7-Angeloylretronecine, as a 1,2-unsaturated retronecine-type pyrrolizidine alkaloid, is presumed to share the toxicological properties of its class, primarily hepatotoxicity and genotoxicity, mediated by metabolic activation in the liver. While there is a potential for pharmacological activities such as anti-inflammatory and anticancer effects, these are currently not substantiated by specific studies on this compound and are likely to be outweighed by its toxicity.

For researchers and drug development professionals, it is crucial to approach **7-angeloylretronecine** with caution. Future research should focus on:

- Isolation and Purification: Developing efficient methods for isolating pure 7 angeloylretronecine to enable precise pharmacological and toxicological testing.
- In Vitro and In Vivo Studies: Conducting comprehensive studies to determine the specific cytotoxic, genotoxic, and hepatotoxic potential of 7-angeloylretronecine. This includes determining quantitative metrics like IC50 and LD50 values.
- Pharmacological Screening: If the compound is found to have an acceptable therapeutic window, further investigation into its potential anti-inflammatory, anticancer, or other therapeutic effects would be warranted, including elucidation of the specific molecular mechanisms and signaling pathways involved.

Without such dedicated studies, the development of **7-angeloylretronecine** for any therapeutic application is not advisable due to the high probability of significant toxicity.



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